molecular formula C8H8Cl2N2O B8600717 Acetic Acid N'-(3,4-Dichlorophenyl)hydrazide

Acetic Acid N'-(3,4-Dichlorophenyl)hydrazide

Cat. No.: B8600717
M. Wt: 219.06 g/mol
InChI Key: TUSKCMRXNJQWCV-UHFFFAOYSA-N
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Description

Acetic Acid N'-(3,4-Dichlorophenyl)hydrazide is a useful research compound. Its molecular formula is C8H8Cl2N2O and its molecular weight is 219.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

N'-(3,4-dichlorophenyl)acetohydrazide

InChI

InChI=1S/C8H8Cl2N2O/c1-5(13)11-12-6-2-3-7(9)8(10)4-6/h2-4,12H,1H3,(H,11,13)

InChI Key

TUSKCMRXNJQWCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

N′-(3,4-Dichlorophenyl)hydrazine was liberated from its hydrochloride (10.0 g, 46.8 mmol) by partitioning the solid between diluted Na2CO3 solution (10 ml saturated solution and 40 ml water) and AcOEt. The aqueous layer was extracted two more times with AcOEt, the organic extracts were dried (Na2SO4), the solvent was removed in vacuo, and the residue was taken up in dry toluene (100 ml). To this solution acetic anhydride (4.78 g, 46.8 mmol) was slowly added, and the reaction mixture was stirred at room temperature for 15 min. Light petroleum (50 ml) was added, the mixture was cooled in the refrigerator (−20° C.), and the resulting crystals were collected on a sintered glass funnel and washed with cold petrol ether. Recrystallization from MeOH yielded (V) (8.30 g, 81%) as shiny white crystals, mp 179-182° C. (lit. 168-171° C.). TLC CHCl3/MeOH 9:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.78 g
Type
reactant
Reaction Step Three
[Compound]
Name
Light petroleum
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
81%

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